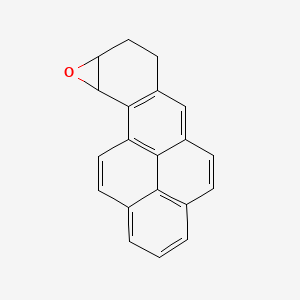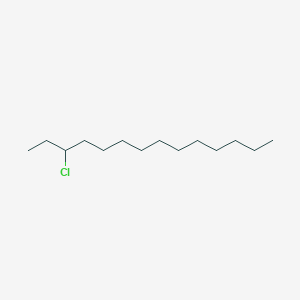
3-Chlorotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorotetradecane: is an organic compound with the molecular formula C14H29Cl . It is a chlorinated hydrocarbon, specifically a chlorinated alkane, where a chlorine atom is attached to the third carbon of a tetradecane chain. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Tetradecane: One common method to synthesize 3-Chlorotetradecane is through the halogenation of tetradecane. This involves the reaction of tetradecane with chlorine gas under UV light, which facilitates the substitution of a hydrogen atom with a chlorine atom at the third carbon position.
Industrial Production Methods: Industrially, the production of this compound can be achieved through controlled chlorination processes, where the reaction conditions such as temperature, pressure, and the presence of catalysts are optimized to ensure selective chlorination at the desired position.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chlorotetradecane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation Reactions: This compound can be oxidized to form various products depending on the oxidizing agent used. For example, using strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of tetradecane by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: Alcohols, ethers, or amines depending on the nucleophile.
Oxidation: Carboxylic acids or ketones.
Reduction: Tetradecane.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Chlorotetradecane is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: It can be used in studies involving lipid metabolism and the effects of chlorinated hydrocarbons on biological systems.
Industry:
Surfactants and Detergents: This compound is used in the production of surfactants and detergents due to its ability to interact with both hydrophobic and hydrophilic substances.
Lubricants: It is also used in the formulation of lubricants and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chlorotetradecane exerts its effects largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions include the interaction of the chlorine atom with nucleophiles, leading to the cleavage of the carbon-chlorine bond and the formation of a new carbon-nucleophile bond.
Comparison with Similar Compounds
Tetradecane: A non-chlorinated alkane with the formula C14H30.
1-Chlorotetradecane: A chlorinated alkane where the chlorine atom is attached to the first carbon.
2-Chlorotetradecane: A chlorinated alkane where the chlorine atom is attached to the second carbon.
Comparison:
Uniqueness: 3-Chlorotetradecane is unique due to the position of the chlorine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. Compared to 1-Chlorotetradecane and 2-Chlorotetradecane, the position of the chlorine atom in this compound can lead to different reaction pathways and products.
Reactivity: The reactivity of this compound in substitution and oxidation reactions may differ from its isomers due to the steric and electronic effects of the chlorine atom’s position.
Properties
CAS No. |
64881-25-0 |
|---|---|
Molecular Formula |
C14H29Cl |
Molecular Weight |
232.83 g/mol |
IUPAC Name |
3-chlorotetradecane |
InChI |
InChI=1S/C14H29Cl/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h14H,3-13H2,1-2H3 |
InChI Key |
ZGRPBIJOOVGANH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


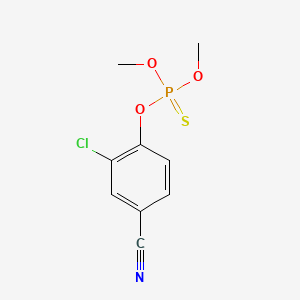

![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)
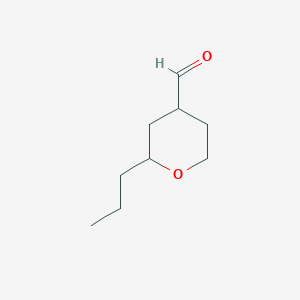

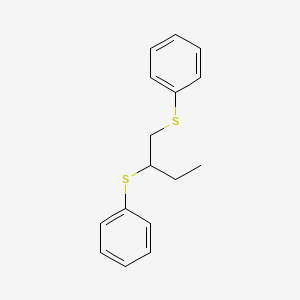
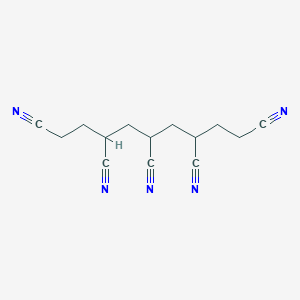
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
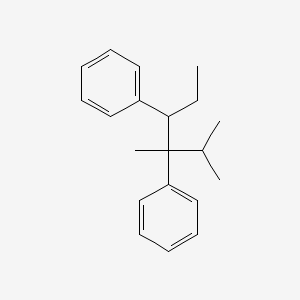
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
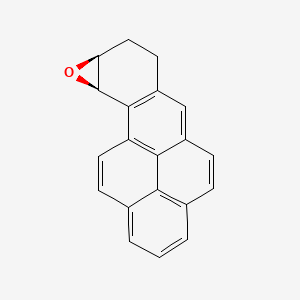
![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
